α-アミリン

概要

説明

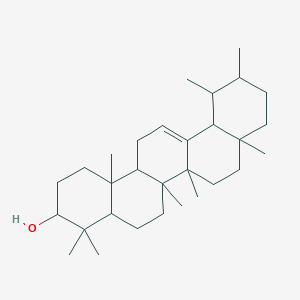

Alpha-Amyrin is a plant-derived pentacyclic triterpenoid . It is a member of the triterpene class and is designated as alpha-amyrin with an ursane skeleton . It is widely distributed in nature and has been isolated from a variety of plant sources such as epicuticular wax .

Synthesis Analysis

The synthesis of alpha-Amyrin is accomplished starting from easily accessible starting materials, oleanolic, and ursolic acid . The formation of alpha-Amyrin from (3 S)-2,3-oxidosqualene is catalyzed by alpha-Amyrin synthase (α-AS), a member of the oxidosqualene cyclase (OSC) protein family .

Molecular Structure Analysis

Alpha-Amyrin is a pentacyclic triterpenol with the chemical formula C30H50O . It is a pentacyclic triterpenoid compound with oral activity .

Chemical Reactions Analysis

The procedures for the synthesis of alpha-Amyrin allow the preparation of beta-Amyrin in an exceptionally short scalable manner via selective iodation and reduction . For alpha-Amyrin, a different synthetic approach had to be chosen providing access to alpha-Amyrin in medium-to-large scale .

Physical and Chemical Properties Analysis

Alpha-Amyrin has a molecular weight of 426.72 . It is a solid substance that should be stored at 4°C and protected from light .

科学的研究の応用

鎮痛および抗炎症作用

α-アミリンは、持続的な鎮痛(痛みを和らげる)および抗炎症作用を示すことが実証されています。 これは、カンナビノイド受容体CB1およびCB2の活性化と、サイトカインの産生、NF-κB、CREB、およびシクロオキシゲナーゼ2の発現の阻害によって達成されます .

抗高血糖および脂質低下効果

研究によると、α-アミリンは、マウスモデルで抗高血糖(血糖値を下げる)および脂質低下(脂質を下げる)効果を発揮できることが示されています。 これは、血糖値と脂質プロファイルを管理するための潜在的な天然治療法を提供するため、実験的糖尿病の研究にとって非常に重要です .

スケーラブルな合成

α-アミリンのスケーラブルな合成は、オレアノール酸やウルソール酸などの容易に入手可能な材料から始めて、改善されました。 この進歩は、大量のα-アミリンが必要とされる医薬品用途にとって重要です .

医薬品用途

T. indicaなどの植物における非生物的および生物的ストレス下でのα-アミリンの増強は、医薬品用途のための生産増加の可能性を示唆しています。 これは、他のα-アミリン産生植物に拡張することができ、医薬品業界でのより幅広い用途を提供します .

作用機序

Target of Action

Alpha-Amyrin, a pentacyclic triterpenoid compound, has been found to interact with several targets in the body. It activates the ERK and GSK-3β signaling pathways . ERK (Extracellular signal-regulated kinases) is involved in various cellular functions, including proliferation, differentiation, and development . GSK-3β (Glycogen synthase kinase 3 beta) plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and gene expression .

Mode of Action

Alpha-Amyrin interacts with its targets, leading to changes in cellular processes. It has been shown to exhibit long-lasting antinociceptive and anti-inflammatory properties via activation of the cannabinoid receptors CB1 and CB2 and by inhibiting the production of cytokines and expression of NF-κB, CREB, and cyclooxygenase 2 .

Biochemical Pathways

Alpha-Amyrin is involved in several biochemical pathways. It is a precursor of ursolic acid in plant biosynthesis . Ursolic acid is a pentacyclic triterpenoid identified for its diverse biological activities, including anti-inflammatory, antifungal, and antitumor activities .

Pharmacokinetics

It is known to have oral activity . More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.

Result of Action

Alpha-Amyrin has demonstrated potential antihyperglycemic and hypolipidemic effects. In studies, it significantly reduced blood glucose, total cholesterol, and serum triglycerides in streptozotocin (STZ)-induced diabetic mice . It also effectively reduced elevated plasma glucose levels during the oral glucose tolerance test . Moreover, it showed a beneficial effect in preserving beta cell integrity .

Action Environment

The action of Alpha-Amyrin can be influenced by environmental factors. For instance, in a study, it was found to exhibit anti-biofilm properties against methicillin-resistant and vancomycin-intermediate Staphylococcus aureus . This suggests that the compound’s action, efficacy, and stability can be affected by the presence of other organisms and environmental conditions.

Safety and Hazards

生化学分析

Biochemical Properties

Alpha-Amyrin plays a crucial role in biochemical reactions, particularly in the biosynthesis of triterpenoids. It interacts with several enzymes, including oxidosqualene cyclase, which catalyzes the cyclization of 2,3-oxidosqualene to form alpha-Amyrin . Additionally, alpha-Amyrin has been shown to activate the extracellular signal-regulated kinase (ERK) and glycogen synthase kinase-3 beta (GSK-3β) signaling pathways . These interactions highlight the compound’s involvement in various biochemical processes, contributing to its pharmacological effects.

Cellular Effects

Alpha-Amyrin exerts significant effects on various cell types and cellular processes. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, alpha-Amyrin activates the cannabinoid receptors CB1 and CB2, leading to the inhibition of cytokine production and the expression of nuclear factor kappa B (NF-κB), cAMP response element-binding protein (CREB), and cyclooxygenase-2 (COX-2) . These actions result in anti-inflammatory and antinociceptive effects, showcasing the compound’s impact on cellular function.

Molecular Mechanism

The molecular mechanism of alpha-Amyrin involves its binding interactions with various biomolecules. Alpha-Amyrin exhibits strong binding affinity to cannabinoid receptors CB1 and CB2, which play a pivotal role in its anti-inflammatory and antinociceptive properties . Additionally, molecular docking studies have identified alpha-Amyrin as a potent inhibitor of COX-2 and 5-lipoxygenase (5-LOX) enzymes, further elucidating its mechanism of action . These interactions contribute to the compound’s therapeutic potential in managing inflammation and pain.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alpha-Amyrin have been observed to change over time. Studies have shown that alpha-Amyrin maintains its stability and pharmacological activity over extended periods The compound’s long-term effects on cellular function have been less explored

Dosage Effects in Animal Models

The effects of alpha-Amyrin vary with different dosages in animal models. Studies have demonstrated that alpha-Amyrin exhibits antihyperglycemic and hypolipidemic effects at doses ranging from 10 to 100 mg/kg in mice . Higher doses of alpha-Amyrin have shown more pronounced hypocholesterolemic effects, including significant decreases in very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol levels

Metabolic Pathways

Alpha-Amyrin is involved in several metabolic pathways, particularly in the biosynthesis of triterpenoids. It is synthesized from 2,3-oxidosqualene through the action of oxidosqualene cyclase . Alpha-Amyrin also activates the ERK and GSK-3β signaling pathways, influencing metabolic processes . These pathways highlight the compound’s role in regulating metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of alpha-Amyrin within cells and tissues involve interactions with various transporters and binding proteins. Alpha-Amyrin is known to be distributed in the epicuticular wax of plants, indicating its ability to localize in specific tissues . Detailed studies on the transport mechanisms and binding proteins involved in alpha-Amyrin distribution are limited.

Subcellular Localization

Alpha-Amyrin’s subcellular localization is critical to its activity and function. Studies have shown that beta-Amyrin synthase, an enzyme involved in the biosynthesis of alpha-Amyrin, is localized in the cytosol This localization suggests that alpha-Amyrin may also be present in the cytosol, where it can interact with various cellular components

特性

IUPAC Name |

(3S,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h9,19-20,22-25,31H,10-18H2,1-8H3/t19-,20+,22+,23-,24+,25+,27-,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLPMRQHCOLESF-SFMCKYFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025612 | |

| Record name | alpha-Amyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638-95-9 | |

| Record name | α-Amyrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Amyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Amyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urs-12-en-3β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-AMYRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30ZAG40J8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

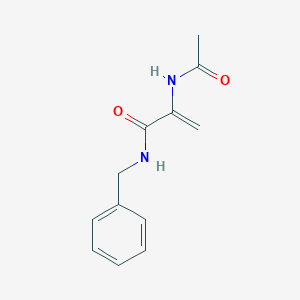

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

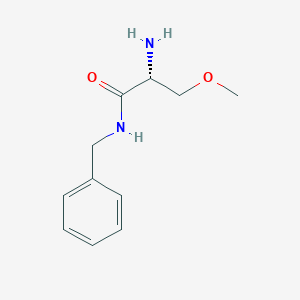

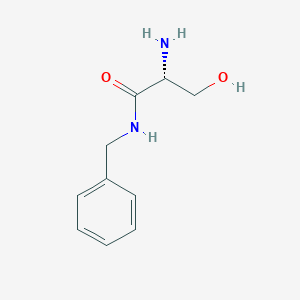

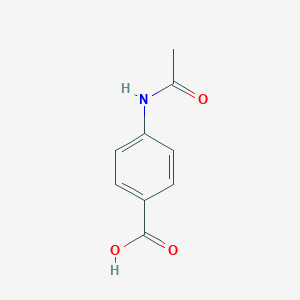

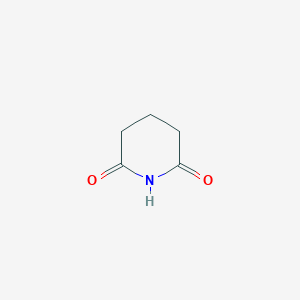

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-Hydroxyethoxy)ethyl]piperazine](/img/structure/B195975.png)